3-(1,1-Difluoroethyl)phenol
Overview
Description
3-(1,1-Difluoroethyl)phenol is an organic compound with the molecular formula C8H8F2O. It is a phenolic compound where the phenol group is substituted with a 1,1-difluoroethyl group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-Difluoroethyl)phenol typically involves the introduction of the difluoroethyl group to the phenol ring. One common method is the difluoromethylation of phenol derivatives. This can be achieved through various routes, including:
Electrophilic Difluoromethylation: Using difluorocarbene precursors such as chlorodifluoromethane (ClCF2H) under basic conditions.
Nucleophilic Difluoromethylation: Utilizing difluoromethyl anions generated from difluoromethyl sulfonates or difluoromethyl zinc reagents.
Radical Difluoromethylation: Employing radical initiators to facilitate the addition of difluoromethyl radicals to phenol.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-(1,1-Difluoroethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form hydroquinones or other reduced products.
Substitution: The phenolic hydrogen can be substituted with various electrophiles, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Hydroquinones and other reduced phenolic compounds.
Substitution: Halogenated or alkylated phenolic derivatives.
Scientific Research Applications
3-(1,1-Difluoroethyl)phenol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1,1-Difluoroethyl)phenol involves its interaction with various molecular targets and pathways. As a phenolic compound, it can act as an antioxidant by scavenging free radicals and chelating metal ions. It may also modulate cell signaling pathways and gene expression, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
Phenol: The parent compound without the difluoroethyl substitution.
3-Methylphenol: A phenol derivative with a methyl group at the third position.
3-Chlorophenol: A phenol derivative with a chlorine atom at the third position.
Uniqueness
3-(1,1-Difluoroethyl)phenol is unique due to the presence of the difluoroethyl group, which imparts distinct chemical and physical properties. This substitution can enhance the compound’s stability, reactivity, and biological activity compared to its non-fluorinated analogs .
Properties
IUPAC Name |
3-(1,1-difluoroethyl)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c1-8(9,10)6-3-2-4-7(11)5-6/h2-5,11H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQMXYJQTCGJML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)O)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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